molecular formula C13H23NO2 B13861153 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide

Cat. No.: B13861153
M. Wt: 225.33 g/mol
InChI Key: BUGYQWFFQOGGPG-UHFFFAOYSA-N
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Description

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide is a synthetic compound with the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol This compound is known for its unique bicyclic structure, which consists of a bicyclo[222]octane core with a hydroxymethyl group and a carboxylic acid isopropylamide moiety

Preparation Methods

The synthesis of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves several steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The resulting bicyclic compound is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The carboxylic acid group is introduced through oxidation of the hydroxymethyl group using an oxidizing agent like potassium permanganate. Finally, the isopropylamide moiety is attached via an amide coupling reaction using isopropylamine and a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Chemical Reactions Analysis

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide can be compared with other similar compounds, such as:

The unique combination of the hydroxymethyl group and the isopropylamide moiety in this compound provides distinct chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

4-(hydroxymethyl)-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide

InChI

InChI=1S/C13H23NO2/c1-10(2)14-11(16)13-6-3-12(9-15,4-7-13)5-8-13/h10,15H,3-9H2,1-2H3,(H,14,16)

InChI Key

BUGYQWFFQOGGPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C12CCC(CC1)(CC2)CO

Origin of Product

United States

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